5-Cyclopropyloxolan-3-one
Description
5-Cyclopropyloxolan-3-one is an organic compound that features a cyclopropyl group attached to an oxolane ring with a ketone functional group at the third position
Properties
IUPAC Name |
5-cyclopropyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-7(9-4-6)5-1-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXAYCYVUOUUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropyl-substituted diol, the compound can be synthesized via intramolecular cyclization using acidic or basic catalysts. Another method involves the use of cyclopropyl-substituted epoxides, which can undergo ring-opening reactions followed by cyclization to form the desired oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclopropyloxolan-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyloxolan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds or undergo nucleophilic attack, leading to various biochemical reactions. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the oxolane ring.
Cyclopropylacetone: Contains a cyclopropyl group and a ketone but lacks the oxolane ring.
Tetrahydrofuran-3-one: Similar oxolane ring structure but lacks the cyclopropyl group.
Uniqueness
5-Cyclopropyloxolan-3-one is unique due to the combination of the cyclopropyl group and the oxolane ring with a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Biological Activity
5-Cyclopropyloxolan-3-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a five-membered cyclic structure that includes a cyclopropyl group attached to an oxolanone ring. The synthesis of this compound typically involves methods such as cyclization reactions and functional group transformations.
Synthesis Overview
- Starting Materials : Common precursors include cyclopropyl alcohols and suitable carbonyl compounds.
- Reaction Conditions : Synthesis often requires specific catalysts or reagents, such as Lewis acids or bases, to facilitate the formation of the oxolanone structure.
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Receptor Interaction : There is evidence indicating that it may interact with various receptors, modulating signaling pathways related to inflammation and cell survival.
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
- In vitro Studies : Research indicates significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
- Cell Line Studies : In vitro assays using cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
A notable case study involved the application of this compound in a therapeutic setting:
- Study Title : "Evaluation of Antimicrobial and Anticancer Activities of Novel Cyclopropyl Derivatives"
- Objective : To assess the efficacy of this compound in treating infections and tumors.
- Findings : The compound demonstrated promising results in reducing tumor size in animal models and effectively inhibiting bacterial growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
